5-Bromo-1,5-dihydroimidazo[1,2-a]pyridine

CENP-E Mitotic Kinesin Anticancer

Substituting imidazo[1,2-a]pyridine regioisomers fails cross-coupling and SAR reproducibility due to altered binding vectors. This C-5 brominated analog provides the precise electronic and geometric orientation required for CENP-E inhibition (IC50 = 50 nM). - **Quantified Benchmark**: Validated cellular activity with pH3 accumulation readout. - **Synthetic Utility**: Electrophilic handle for parallel Suzuki/Miyaura, Sonogashira, or Buchwald-Hartwig derivatization. - **Supply Certainty**: Standard R&D packaging, immediate dispatch.

Molecular Formula C7H7BrN2
Molecular Weight 199.05 g/mol
Cat. No. B12451057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1,5-dihydroimidazo[1,2-a]pyridine
Molecular FormulaC7H7BrN2
Molecular Weight199.05 g/mol
Structural Identifiers
SMILESC1=CC(N2C=CNC2=C1)Br
InChIInChI=1S/C7H7BrN2/c8-6-2-1-3-7-9-4-5-10(6)7/h1-6,9H
InChIKeyYZSWJOTWTPVVLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromoimidazo[1,2-a]pyridine: Physicochemical & Sourcing Profile


5-Bromo-1,5-dihydroimidazo[1,2-a]pyridine (CAS 69214-09-1, C₇H₅BrN₂, MW 197.03) is a fused bicyclic heterocycle belonging to the privileged imidazo[1,2-a]pyridine scaffold class, widely recognized as a pharmacophore in several marketed drugs, including the anxiolytics alpidem and zolpidem [1]. The compound features a bromine atom at the 5-position, a key structural attribute that distinguishes it from other regioisomers and profoundly influences its physicochemical properties, such as a sharp melting point (63–68 °C) and a predicted pKa of ~3.5 . This specific substitution pattern is not merely a minor variation; it is the foundational element for its unique chemical reactivity and biological target engagement profile, establishing it as a high-value intermediate and a differentiated tool compound for hit-to-lead optimization [2].

Privileged imidazo[1,2-a]pyridine pharmacophore scaffold
C-5 bromine regioisomer for specific target vector engagement
Reported CENP-E inhibitor tool compound with cell-based activity

5-Bromoimidazo[1,2-a]pyridine: Why Generic Substitution Fails


In procurement, treating all imidazo[1,2-a]pyridine analogs as interchangeable building blocks is a high-risk approach that frequently leads to failed syntheses and non-reproducible biological data. This failure stems from the fundamental principle of regiochemistry: the position of the bromine atom dictates a molecule's electronic potential map, its favored vector in a binding pocket, and its reactivity in cross-coupling reactions [1]. The C-5 position uniquely projects substituents into specific hydrophobic pockets of targets like CENP-E and p38 MAP kinase, a geometric orientation that the 6- or 8-bromo isomers cannot replicate . Furthermore, the presence of the bromine serves as a critical electrophilic 'handle' for derivatization. Simple substitution with a non-halogenated or differently positioned analog will result in a molecule with a distinct reactivity profile, rendering it unsuitable as a direct replacement in established synthetic routes or in assays requiring a specific, validated inhibitor [2].

Regioisomer mismatch: C-5 bromine vector cannot be reproduced by 6- or 8-bromo isomers; binding pocket orientation may shift.
Missing halogen handle: non-brominated analogs lack cross-coupling reactivity, limiting derivatisation and SAR expansion.
Unvalidated target engagement: other regioisomers are rarely characterised for CENP-E inhibition; cellular activity may differ.

5-Bromoimidazo[1,2-a]pyridine: Head-to-Head & Class-Level Evidence


Validated Potency in CENP-E Inhibition

This compound is validated as a potent inhibitor of the mitotic kinesin CENP-E, a key target for cancer therapeutics. It demonstrated an IC50 of 50 nM in a biochemical enzyme assay, a potency level that establishes it as a valuable tool compound for hit-to-lead efforts [1]. This data point provides a clear, quantitative baseline for screening new derivatives, unlike less-characterized analogs in the same class .

CENP-E Inhibition IC₅₀
Direct comparison
IC₅₀ = 50 nM
Supports CENP-E inhibitor screening
Cell-free enzyme assay
CENP-E Mitotic Kinesin Anticancer Phenotypic Screening

C-5 Bromo Position: Non-Interchangeable Regiochemistry

The position of the bromine atom at C-5 is not arbitrary; it confers a distinct 'regiochemical pivot' that alters the molecular vector for substituent growth compared to the 6- or 8-bromo isomers [1]. This geometric difference is critical for engaging specific hydrophobic sub-pockets in target proteins, such as p38 MAP kinase and GABA-A receptors, where the 6-bromo isomer would project into a different region of the binding site . This is a class-level inference with significant implications for molecular design and procurement strategy.

Regiochemistry Vector
Class-level inference
C-5: engages specific hydrophobic pockets
vs. 6-/8-bromo: altered projection direction
Regioisomer-specific SAR design
Molecular modelling, docking studies
Regiochemistry Structure-Activity Relationship Scaffold Hopping Drug Design

Cellular Phenotypic Response Confirmation

Beyond biochemical potency, 5-Bromoimidazo[1,2-a]pyridine demonstrates on-target cellular activity, as shown by its ability to induce accumulation of phosphorylated histone H3 (pH3) in HeLa cells, a hallmark of CENP-E inhibition and mitotic arrest [1]. This confirms cell permeability and target engagement in a relevant cellular context, a crucial step for validating a tool compound's utility that is often not reported for many other imidazo[1,2-a]pyridine analogs.

Cellular Activity (pH3)
Supporting evidence
pH3 accumulation in HeLa cells
Confirms cell permeability and target engagement
HeLa cell model
Cellular Activity Phenotypic Assay HeLa Cells Mitosis

Synthetic Versatility: Robust Intermediate for Libraries

The bromine at the C-5 position serves as a robust synthetic handle, enabling a wide range of well-established palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings . This is a class-level inference for aryl bromides, but its application to this specific scaffold is well-documented, allowing for the rapid and modular generation of diverse compound libraries for SAR studies [1]. This predictable reactivity profile is essential for efficient parallel synthesis and contrasts with non-halogenated or less reactive chloro-analogs.

Synthetic Versatility
Class-level inference
Cross-coupling handle (Suzuki, etc.)
Enables rapid parallel library synthesis
Standard Pd catalysis conditions
Organic Synthesis Cross-Coupling Chemical Biology Library Generation

5-Bromoimidazo[1,2-a]pyridine: Drug Discovery and Chemical Biology Applications


Validated Lead for CENP-E Inhibitors

Medicinal chemists seeking to initiate or optimize a program targeting the mitotic kinesin CENP-E can use 5-Bromoimidazo[1,2-a]pyridine as a high-quality starting point. Its proven, low-nanomolar IC50 (50 nM) [1] provides a concrete potency benchmark, and its demonstrated cellular activity validates it as a viable hit for further optimization and structure-activity relationship (SAR) studies.

Privileged Scaffold for Kinase Inhibitor Libraries

Due to the C-5 bromine's established reactivity in cross-coupling reactions [1], this compound is ideal for use in parallel synthesis workflows. By reacting it with various boronic acids, alkynes, or amines, researchers can rapidly generate focused libraries of imidazo[1,2-a]pyridine derivatives for screening against a panel of kinases, including DYRK1A and CLK1, or other therapeutic targets .

Chemical Biology Tool for Mitotic Studies

Researchers investigating the mechanisms of mitosis can utilize this compound as a pharmacological probe. Its ability to induce the accumulation of phosphorylated histone H3 (pH3) [1] serves as a specific and quantifiable readout of CENP-E inhibition, enabling detailed studies of cell cycle arrest, spindle assembly checkpoint activation, and the cellular consequences of mitotic kinesin dysfunction.

Key Intermediate for CNS Scaffold-Hopping

The imidazo[1,2-a]pyridine core is a known pharmacophore in marketed CNS drugs [1]. The unique projection vector from the C-5 position makes this specific bromo-derivative a valuable intermediate for designing novel analogs that may engage GABAA receptors or other CNS targets differently than existing drugs, potentially leading to new chemical entities with improved selectivity or efficacy profiles.

Application
Selection Property
Validation Focus
CENP-E inhibitor development
Reported enzyme inhibition and cellular activity
CENP-E biochemical and cell-based assay endpoints
Kinase-focused library synthesis
C-5 bromine cross-coupling reactivity
Diverse substituent SAR profiling
Mitotic kinesin research
Cellular phenotypic pH3 readout
Cell cycle arrest and spindle checkpoint analysis
CNS pharmacophore optimisation
C-5 vector distinct from marketed drugs
GABAA and CNS target engagement profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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